

Application Notes and Protocols: BDP R6G Amine for Single-Molecule Imaging

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Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999

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Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, spectrally similar to Rhodamine 6G (R6G).^{[1][2]} Its high fluorescence quantum yield, exceptional photostability, and relatively long fluorescence lifetime make it an excellent candidate for demanding applications such as single-molecule imaging and super-resolution microscopy.^{[1][3][4]} This document provides detailed application notes and protocols for the use of **BDP R6G amine** in single-molecule imaging studies, with a focus on protein labeling and subsequent visualization.

BDP R6G amine possesses a terminal aliphatic amine group, which serves as a nucleophile for conjugation to biomolecules. This reactivity is complementary to the more common amine-reactive dyes (e.g., NHS esters) and opens up alternative strategies for site-specific protein labeling.

Data Presentation

Photophysical and Chemical Properties of BDP R6G Amine

Property	Value	References
Excitation Maximum (λ_{ex})	530 nm	
Emission Maximum (λ_{em})	548 nm	
Molar Extinction Coefficient	$\sim 76,000 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (Φ)	0.96	
Molecular Formula	$\text{C}_{24}\text{H}_{30}\text{N}_4\text{BClF}_2\text{O}$	
Molecular Weight	474.78 g/mol	
Solubility	Good in DMF, DMSO, and alcohols	
Reactive Group	Primary Amine	

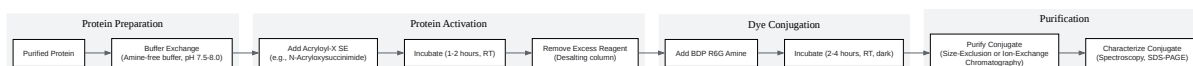
Experimental Protocols

The primary challenge in utilizing **BDP R6G amine** for protein labeling is the introduction of a suitable electrophilic group onto the target protein for reaction with the dye's amine group. Below are two detailed protocols for achieving this: one chemical and one enzymatic approach.

Protocol 1: Chemical Labeling via Michael Addition

This protocol describes the introduction of an acryloyl group, a Michael acceptor, onto the protein surface, followed by conjugation with **BDP R6G amine**.

Workflow for Chemical Labeling



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Caption: Workflow for chemical labeling of proteins with **BDP R6G amine**.

Materials:

- Purified protein of interest (free of amine-containing buffers like Tris)
- N-Acryloxysuccinimide (NAS) or other suitable acryloylating agent
- **BDP R6G amine**
- Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Purification system (e.g., FPLC with size-exclusion or ion-exchange column)

Procedure:

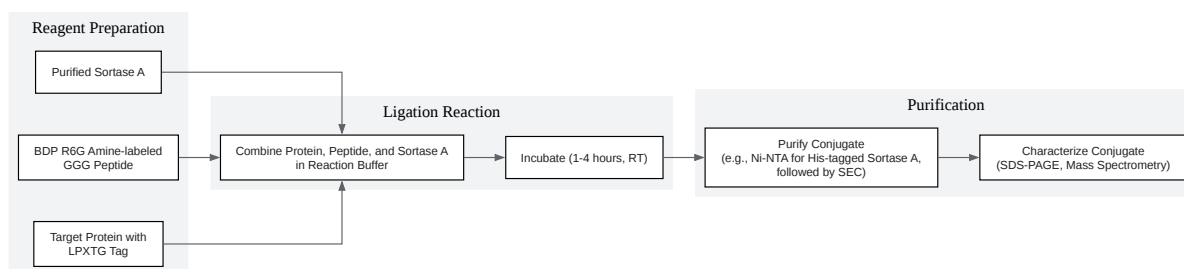
- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL.
 - Buffer exchange the protein into the Reaction Buffer to remove any primary amines.
- Protein Activation with Acryloyl Group:
 - Prepare a 100 mM stock solution of NAS in anhydrous DMF.
 - Add a 10- to 20-fold molar excess of the NAS solution to the protein solution while gently stirring.
 - Incubate the reaction for 1-2 hours at room temperature.
 - Remove the excess, unreacted NAS using a desalting column equilibrated with Reaction Buffer.

- Conjugation with **BDP R6G Amine**:
 - Prepare a 10 mM stock solution of **BDP R6G amine** in anhydrous DMF.
 - Add a 10- to 50-fold molar excess of the **BDP R6G amine** solution to the activated protein solution.
 - Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Purify the protein-dye conjugate from unreacted dye and byproducts using size-exclusion or ion-exchange chromatography.
 - Monitor the elution profile at both 280 nm (for protein) and 530 nm (for BDP R6G).
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 530 nm.
 - Analyze the purity and integrity of the conjugate by SDS-PAGE.

Protocol 2: Enzymatic Labeling via Sortase-Mediated Ligation

This protocol utilizes the enzyme Sortase A to ligate a peptide containing **BDP R6G amine** to the C-terminus of a target protein engineered with a sortase recognition motif (LPXTG).

Workflow for Sortase-Mediated Labeling



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Caption: Workflow for enzymatic labeling of proteins with **BDP R6G amine**.

Materials:

- Target protein with a C-terminal LPXTG tag and a purification tag (e.g., His-tag).
- Triglycine (GGG) peptide labeled with **BDP R6G amine** (custom synthesis).
- Purified, active Sortase A (preferably His-tagged for easy removal).
- Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
- Purification materials (e.g., Ni-NTA resin, size-exclusion chromatography column).

Procedure:

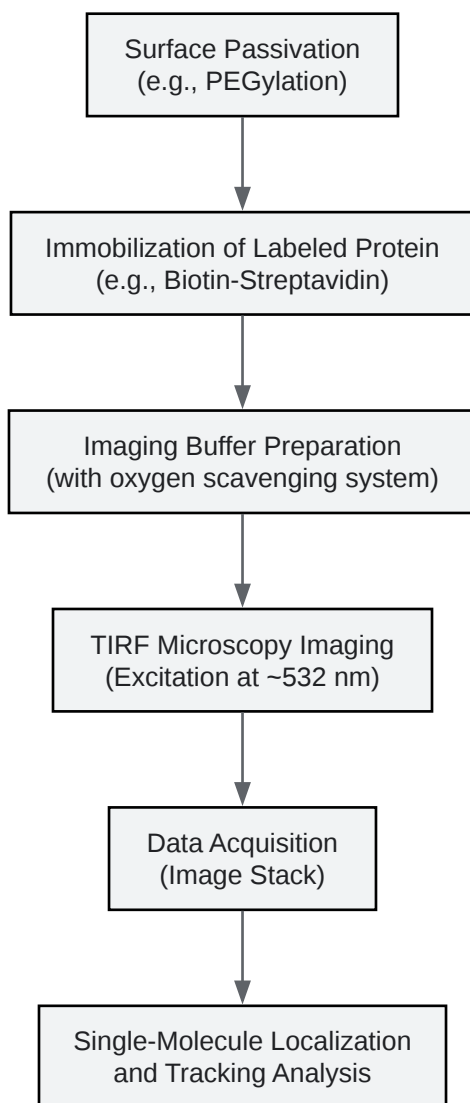
- Preparation of Reagents:
 - Express and purify the target protein containing the C-terminal LPXTG motif.

- Synthesize and purify a triglycine peptide with **BDP R6G amine** conjugated to its N-terminus.
- Ensure all components are in a compatible buffer.
- Sortase-Mediated Ligation Reaction:
 - In a reaction tube, combine the target protein (e.g., 10-50 μM), the BDP R6G-GGG peptide (5-10 fold molar excess), and Sortase A (1-5 μM).
 - Incubate the reaction for 1-4 hours at room temperature.
- Purification of the Labeled Protein:
 - If using His-tagged Sortase A, pass the reaction mixture through a Ni-NTA resin to remove the enzyme.
 - Further purify the labeled protein from the excess peptide and cleaved tag using size-exclusion chromatography.
- Characterization:
 - Confirm successful ligation and purity via SDS-PAGE (observe the shift in molecular weight).
 - Verify the precise modification by mass spectrometry.

Protocol 3: Single-Molecule Imaging (TIRF Microscopy)

This protocol is a general guideline for single-molecule imaging of BDP R6G-labeled proteins immobilized on a glass surface using Total Internal Reflection Fluorescence (TIRF) microscopy.

Workflow for Single-Molecule Imaging



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